Fluoxetine hydrochloride
Overview
Description
Fluoxetine hydrochloride, commonly known by its trade name Prozac, is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. It was first introduced by Eli Lilly and Company in 1986 and has since become one of the most widely prescribed antidepressants globally. This compound is used to treat major depressive disorder, obsessive-compulsive disorder (OCD), bulimia nervosa, panic disorder, and premenstrual dysphoric disorder .
Mechanism of Action
Target of Action
Fluoxetine hydrochloride primarily targets the serotonin transporter (SERT) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
This compound acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, blocking the reuptake of serotonin into the presynaptic cell . This action increases the levels of extracellular serotonin, enhancing neurotransmission .
Biochemical Pathways
The major metabolic pathway of fluoxetine, leading to the formation of its active metabolite, norfluoxetine, is mediated by CYP2D6 . Fluoxetine and norfluoxetine are strong affinity substrates of CYP2D6 and can inhibit the metabolism of other sensitive CYP2D6 substrates .
Pharmacokinetics
Fluoxetine is well absorbed after oral intake, is highly protein-bound, and has a large volume of distribution . The elimination half-life of fluoxetine is about 1 to 4 days, while that of its metabolite norfluoxetine ranges from 7 to 15 days . Fluoxetine has a nonlinear pharmacokinetic profile, suggesting that the drug should be used with caution in patients with reduced metabolic capability .
Result of Action
The molecular and cellular effects of fluoxetine’s action involve both neuroinflammation and synaptogenesis . By inhibiting the reuptake of serotonin, fluoxetine increases the concentration of this neurotransmitter in the synaptic cleft, which can enhance mood regulation . Additionally, fluoxetine has been shown to affect genes involved in oxidative stress response, stress and anxiety, as well as neurotransmitter transport .
Action Environment
The efficacy of fluoxetine can be influenced by the living environment . Consequently, SSRI administration in a favorable environment promotes a reduction of symptoms, whereas in a stressful environment it leads to a worse prognosis .
Biochemical Analysis
Biochemical Properties
Fluoxetine hydrochloride plays a significant role in biochemical reactions, particularly those involving serotonin (5-hydroxytryptamine or 5-HT). It inhibits the reuptake of 5-HT from the synaptic cleft . This action increases the concentration of serotonin in the synaptic cleft, enhancing 5-HT neurotransmission .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the expression and functioning of enzymatic and non-enzymatic components of the endogenous antioxidant defense system . It also enhances the serotonin antioxidant, which can have significant effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of mechanisms. These include direct ROS scavenging, modulation of the expression and functioning of enzymatic and non-enzymatic components of the endogenous antioxidant defense system, and enhancement of the serotonin antioxidant .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Chronic treatment with this compound can lead to alterations in behavior, gene expression, and the levels of 36 neurobiochemical analytes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, chronic treatment with this compound in genetically diverse mouse inbred lines led to alterations in behavior, gene expression, and the levels of 36 neurobiochemical analytes .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to serotonin. It inhibits the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonin neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluoxetine hydrochloride involves multiple steps. One common method starts with the reaction of 4-chlorobenzotrifluoride with ethylene oxide to form 4-(trifluoromethyl)phenol. This intermediate is then reacted with 3-chloropropylamine to produce N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. The final step involves the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs flow chemistry techniques, which offer advantages over traditional batch processes. These methods enhance reaction efficiency, reduce waste, and improve safety. The use of microflow technology allows for continuous synthesis, which is more scalable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Fluoxetine hydrochloride undergoes various chemical reactions, including:
Oxidation: Fluoxetine can be oxidized to form fluoxetine N-oxide.
Reduction: Reduction of fluoxetine can yield norfluoxetine.
Substitution: Fluoxetine can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products:
Oxidation: Fluoxetine N-oxide.
Reduction: Norfluoxetine.
Substitution: Various substituted fluoxetine derivatives.
Scientific Research Applications
Fluoxetine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of selective serotonin reuptake inhibitors.
Biology: Investigated for its effects on serotonin transporters and its role in neurotransmission.
Medicine: Extensively studied for its therapeutic effects in treating depression, anxiety, and other mood disorders.
Industry: Utilized in the development of fast-dissolving oral films and other pharmaceutical formulations .
Comparison with Similar Compounds
Citalopram: Known for its high selectivity for serotonin reuptake inhibition.
Escitalopram: The S-enantiomer of citalopram, offering improved efficacy and tolerability.
Fluvoxamine: Primarily used for OCD and social anxiety disorder.
Paroxetine: Noted for its potent serotonin reuptake inhibition and use in anxiety disorders.
Sertraline: Effective in treating a broad range of mood and anxiety disorders .
Fluoxetine hydrochloride stands out due to its long half-life, which allows for once-daily dosing and a lower risk of discontinuation syndrome compared to other SSRIs .
Properties
IUPAC Name |
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYXAJPCNFJEHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020635 | |
Record name | Fluoxetine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Sol (mg/mL): methanol, ethanol >100; acetone, acetonitrile, chloroform 33-100; dichloromethane 5-10; ethyl acetate 2-2.5; toluene, cyclohexane, hexane 0.5-0.67, Maximum sol in water: 14 mg/mL | |
Record name | FLUOXETINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The precise mechanism of antidepressant action of fluoxetine is unclear, but the drug has been shown to selectively inhibit the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane. Fluoxetine-induced inhibition of serotonin reuptake causes increased synaptic concentrations of serotonin in the CNS, resulting in numerous functional changes associated with enhanced serotonergic neurotransmission., Monoamine oxidase-B has been determined to be the enzyme responsible for the conversion of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine into its toxic metabolite 1-methyl-4-phenylpyridine ion. Since this enzyme has been localized primarily in astrocytes and serotonergic neurons, it would appear that 1-methyl-4-phenylpyridine ion is being produced outside the dopaminergic neurons. To investigate this possibility, the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine was preceded by systemically administered fluoxetine. In keeping with its demonstrated ability to inhibit uptake into serotonergic neurons and serotonin uptake into astrocytes, fluoxetine pretreatment resulted in a significant attenuation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine induced depletions of striatal dopamine and serotonin concentration. These results support the extra-dopaminergic production of 1-methyl-4-phenylpyridine ion., Fluoxetine is a potent and selective inhibitor of the neuronal serotonin-uptake carrier and is a clinically effective antidepressant. Although fluoxetine is used therapeutically as the racemate, there appears to be a small but demonstrable stereospecificity associated with its interactions with the serotonin-uptake carrier. The goals of this study were to determine the absolute configurations of the enantiomers of fluoxetine and to examine whether the actions of fluoxetine in behavioral tests were enantiospecific. (S)-Fluoxetine was synthesized from (S)-(-)-3-chloro-1-phenylpropanol by sequential reaction with sodium iodide, methylamine, sodium hydride, and 4-fluorobenzotrifluoride. (S)-Fluoxetine is dextrorotatory (+1.60) in methanol, but is levorotatory (-10.85) in water. Fluoxetine enantiomers were derivatized with (R)-1-(1-naphthyl)ethyl isocyanate, and the resulting ureas were assayed by 1H NMR or HPLC to determine optical purities of the fluoxetine samples. Both enantiomers antagonized writhing in mice; following sc administration of (R)- and (S)-fluoxetine, ED50 values were 15.3 and 25.7 mg/kg, respectively. Moreover, both enantiomers potentiated a subthreshold analgesic dose (0.25 mg/kg) of morphine, and ED50 values were 3.6 and 5.7 mg/kg, respectively. Following ip administration to mice, the two stereoisomers antagonized p-chloroamphetamine-induced depletion of whole brain serotonin concentrations. ED50 values for (S)- and (R)-fluoxetine were 1.2 and 2.1 mg/kg, respectively. The two enantiomers decreased palatability-induced ingestion following ip administration to rats; (R)- and (S)-fluoxetine reduced saccharin-induced drinking with ED50 values of 6.1 and 4.9 mg/kg, respectively. Thus, in all biochemical and pharmacological studies to date, the eudismic ratio for the fluoxetine enantiomers is near unity. | |
Record name | FLUOXETINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline solid | |
CAS No. |
56296-78-7, 54910-89-3, 59333-67-4 | |
Record name | Reconcile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56296-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fluoxetine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056296787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | fluoxetine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758685 | |
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Record name | Fluoxetine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FLUOXETINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9W7N6B1KJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | FLUOXETINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
158.4-158.9 °C, Crystals from ethyl acetate-methanol, mp: 179-182 °C /Oxalate/ | |
Record name | FLUOXETINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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